2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate
CAS No.: 83969-23-7
Cat. No.: VC17053597
Molecular Formula: C23H26ClN3O2
Molecular Weight: 411.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83969-23-7 |
|---|---|
| Molecular Formula | C23H26ClN3O2 |
| Molecular Weight | 411.9 g/mol |
| IUPAC Name | 2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;acetate |
| Standard InChI | InChI=1S/C21H23ClN3.C2H4O2/c1-14-13-17(23-25(14)19-12-8-6-10-16(19)22)20-21(2,3)15-9-5-7-11-18(15)24(20)4;1-2(3)4/h5-12,14H,13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
| Standard InChI Key | WWRSZAFXMLAGAV-UHFFFAOYSA-M |
| Canonical SMILES | CC1CC(=NN1C2=CC=CC=C2Cl)C3=[N+](C4=CC=CC=C4C3(C)C)C.CC(=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The compound’s molecular structure integrates multiple functional groups: a 2-chlorophenyl substituent, a partially hydrogenated pyrazole ring, and a methylated indolium cation paired with an acetate counterion. The molecular formula C23H26ClN3O2 reflects these components, with a chlorine atom contributing to its electronic properties and a quaternary nitrogen in the indolium system enhancing its stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 83969-23-7 |
| Molecular Formula | C23H26ClN3O2 |
| Molecular Weight | 411.9 g/mol |
| IUPAC Name | 2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium acetate |
| Canonical SMILES | CC1CC(=NN1C2=CC=CC=C2Cl)C3=N+C.CC(=O)[O-] |
The indolium moiety’s cationic nature and the acetate anion’s role in solubility are critical to the compound’s physicochemical behavior.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis likely involves a multi-step sequence:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones, followed by chlorination at the phenyl ring.
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Indolium Cation Preparation: Quaternization of a pre-formed indole derivative using methylating agents such as methyl iodide.
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Acetate Salt Formation: Ion exchange or acid-base reaction to pair the indolium cation with acetate .
Precise reaction conditions (temperature, solvent, catalysts) remain proprietary, but analogous procedures for related indolium salts suggest polar aprotic solvents like dimethylformamide (DMF) and temperatures between 60–100°C .
Purification and Yield Optimization
Chromatographic methods (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are probable purification steps. Yield optimization would depend on minimizing side reactions, such as over-alkylation of the indole nitrogen.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: Peaks corresponding to the aromatic protons of the chlorophenyl (δ 7.2–7.6 ppm) and indolium (δ 6.8–7.5 ppm) groups. Methyl groups on the indolium and pyrazole moieties would resonate near δ 1.2–2.5 ppm.
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13C NMR: Distinct signals for the carbonyl carbon of the acetate (δ ~170 ppm) and the quaternary nitrogen-bound carbons (δ ~140–160 ppm) .
Infrared (IR) Spectroscopy
Key absorptions include:
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N–H stretch of the pyrazole (≈ 3200 cm⁻¹)
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C=O stretch of the acetate (≈ 1720 cm⁻¹)
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C–Cl vibration (≈ 750 cm⁻¹).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 411.9, with fragmentation patterns revealing losses of methyl groups (Δ m/z 15) and the acetate anion (Δ m/z 59) .
| Compound | Application | Key Advantage |
|---|---|---|
| 2-[1-(2-Chlorophenyl)... Acetate | Drug discovery | Enhanced bioavailability |
| 3H-Indolium, 2-[3-(1,3-dihydro... | Fluorescent dyes | High quantum yield |
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